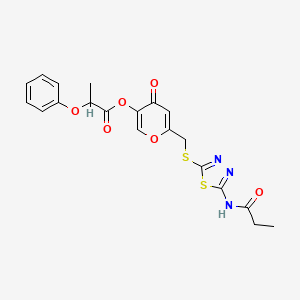

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-phenoxypropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-phenoxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O6S2/c1-3-17(25)21-19-22-23-20(31-19)30-11-14-9-15(24)16(10-27-14)29-18(26)12(2)28-13-7-5-4-6-8-13/h4-10,12H,3,11H2,1-2H3,(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSRBAQTHWHVHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C(C)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-phenoxypropanoate is a complex organic compound that has garnered attention in medicinal chemistry and agricultural applications due to its diverse biological activities. This compound features a unique molecular structure that includes a pyran ring, a thiadiazole moiety, and an ester group, which contribute to its reactivity and biological efficacy.

Molecular Characteristics

The molecular formula of the compound is C18H19N3O4S, with a molecular weight of approximately 373.48 g/mol. The structural complexity allows for various interactions with biological targets, making it a subject of interest for further research.

Biological Activity

The biological activity of this compound has been primarily explored in the context of its fungicidal and nematocidal properties. Research indicates that derivatives of thiadiazoles, including this compound, exhibit significant activity against various pathogens and pests.

Fungicidal Properties

Studies have shown that certain derivatives possess potent fungicidal activity against pathogens such as Rhizoctonia solani and Fusarium oxysporum, which are responsible for significant crop losses. The mechanism of action is believed to involve the inhibition of specific enzymes critical for fungal growth and reproduction.

Nematocidal Properties

In addition to its fungicidal effects, the compound has demonstrated notable nematocidal activity against pests like Bursaphelenchus xylophilus. This suggests potential applications in agriculture as an effective pest control agent.

The mechanism of action for this compound involves binding to specific enzymes or receptors within the target organisms. This interaction may inhibit their activity, leading to reduced viability or growth of pathogens and pests.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 4-oxo-6-{[(5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio]methyl}-4H-pyran | C18H21N3O4S | Similar thiadiazole moiety; larger side chain | Enhanced fungicidal properties |

| 4-oxo-6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran | C18H20N3O4S | Cyclopropane substitution | Potential variations in biological activity |

| 5-propionamido-thiadiazole | C7H8N4S2 | Contains a thiadiazole ring | Antimicrobial properties |

This table illustrates how variations in side chains and functional groups can influence biological activities.

Case Studies

- Fungicidal Efficacy : A study conducted on rice sheath blight pathogens showed that derivatives of the compound exhibited up to 85% reduction in fungal growth compared to untreated controls.

- Nematode Control : Field trials demonstrated that application of the compound resulted in a significant decrease in nematode populations in treated soil compared to untreated plots.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.